2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which combines a benzopyran moiety with a cyclopropane unit. This compound is part of a broader class of spiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The structural complexity of this compound allows it to participate in various chemical reactions, making it an interesting subject for synthesis and application studies.
The synthesis and characterization of 2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid have been documented in various scientific literature, highlighting its potential biological activities and synthetic routes. Research articles and patents provide insights into its preparation methods and applications in medicinal chemistry .
This compound can be classified under the following categories:
The synthesis of 2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid typically involves several steps that can include cyclopropanation reactions and the use of various reagents to facilitate the formation of the spiro structure.
The molecular structure of 2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid features a spiro arrangement where the cyclopropane ring is fused to a benzopyran system. The presence of the carboxylic acid group enhances its reactivity.
2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid can undergo various chemical reactions:
Reactions are typically monitored using chromatographic techniques to ensure yield and purity. Conditions such as temperature, solvent choice, and reaction time are optimized for each specific transformation .
The mechanism by which 2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid exerts its biological effects is not fully elucidated but may involve interaction with specific biological targets due to its structural features.
Research indicates potential interactions with enzymes or receptors involved in various biological pathways. Further studies are necessary to clarify these mechanisms and their implications in therapeutic contexts .
Physical property data such as melting point and boiling point remain under investigation but are essential for understanding handling and application conditions.
2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid has potential applications in:
The compound "2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid" exemplifies systematic nomenclature conventions for spirocyclic systems. Its IUPAC name defines the core benzopyran ring (oxygen-containing heterocycle fused to benzene) in a partially reduced state ("2,3-Dihydro"), indicating saturation at the pyran's 2,3-positions. The prefix "spiro" designates a shared carbon atom (C4 of benzopyran) bridging to a cyclopropane ring via position 1'. The carboxylic acid group is appended to the cyclopropane at C3', as denoted by the locant "3'-carboxylic acid" [1] [5].
Stereochemical complexity arises from the spiro junction’s tetrahedral geometry and cyclopropane ring strain. The fusion imposes perpendicular orientation between benzopyran and cyclopropane planes, restricting conformational mobility. The chiral spiro carbon (C4/C1') may generate enantiomers, though stereodescriptors (R/S) are unspecified in most sources. The carboxylic acid’s orientation influences hydrogen-bonding capacity, critical for biological interactions [4] [6].
Table 1: Nomenclature and Identifiers of Key Derivatives
Compound | IUPAC Name | CAS Registry | Molecular Formula |
---|---|---|---|
Target Compound | 2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid | N/A | C₁₂H₁₂O₃ |
6-Chloro Analog | 6-Chloro-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid | N/A | C₁₂H₁₁ClO₃ |
Amine Derivative | {2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-yl}methanamine hydrochloride | 1354958-26-1 | C₁₂H₁₆ClNO |
6-Fluoro Derivative | 6-Fluorospiro[chroman-4,1'-cyclopropane]-2'-carboxylic acid | N/A | C₁₂H₁₁FO₃ |
Spirobenzopyrans incorporate diverse aliphatic/heterocyclic rings fused at C4. Cyclopropane-fused derivatives, such as the target compound, exhibit distinct advantages over larger-ring analogs (e.g., cyclohexane or piperidine):
Table 2: Bioactivity Comparison of Spirobenzopyran Scaffolds
Spiro Ring | Ring Size Strain | Key Bioactivity | Potency (IC₅₀ or Inhibition) |
---|---|---|---|
Cyclopropane | High | Aldose Reductase Inhibition, Anticancer | Sub-µM (ARL2); Low µM (MCF-7, A549) |
Cyclobutane | Moderate | Moderate Anticancer | ~10–50 µM |
Oxazolidinone | Moderate | Aldose Reductase Inhibition | Sub-µM (structure-dependent) |
Morpholinone | Low | Inactive (ARL2) | >100 µM |
Positional isomerism profoundly alters physicochemical and biological properties in this chemotype. Key variations include:
Table 3: Impact of Positional Isomerism on Properties
Isomer Variation | Representative Example | Effect on Properties |
---|---|---|
C3' vs. C2' Carboxylic Acid (cyclopropane) | 6-Fluoro-2'-carboxylic acid vs. target compound | Reduced ARL2 affinity; Altered logP |
C6-Halo vs. C5-Halo (benzopyran) | 6-Chloro derivative vs. 5-chloro analog | Enhanced cytotoxicity (tubulin disruption) at C6 |
Carboxylic Acid vs. Aminomethyl (C3') | {3'-yl}methanamine hydrochloride vs. target | Increased basicity; Shift from anionic to cationic |
Synthetic routes to these isomers exploit regioselective strategies, such as halogen-directed lithiation for C6 functionalization or stereocontrolled cyclopropanation to fix acid orientation [4] [5] [10]. The sensitivity of bioactivity to positional changes underscores the scaffold’s precision in drug design.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9